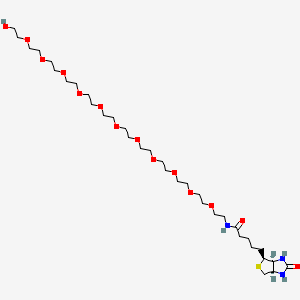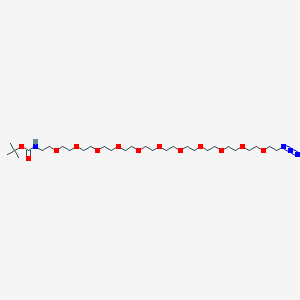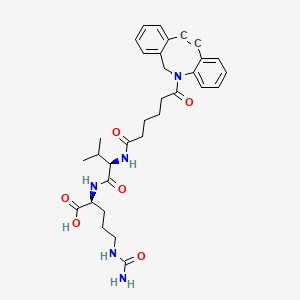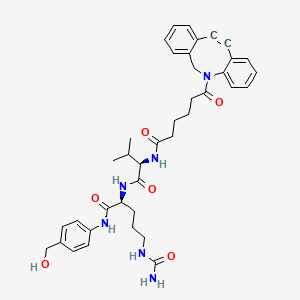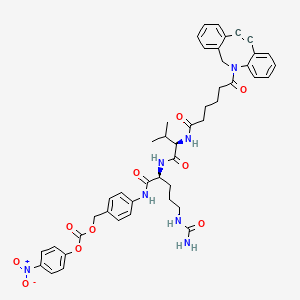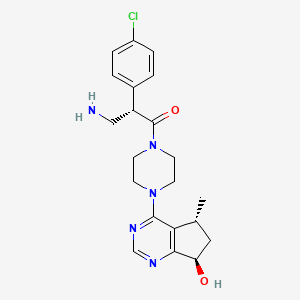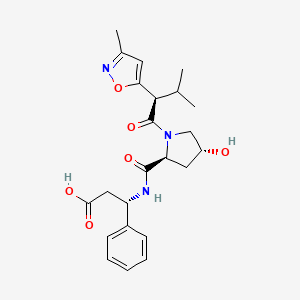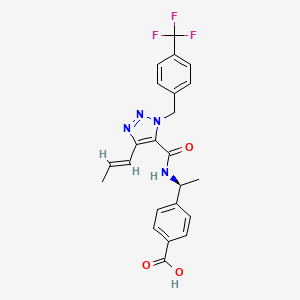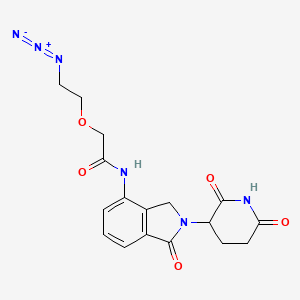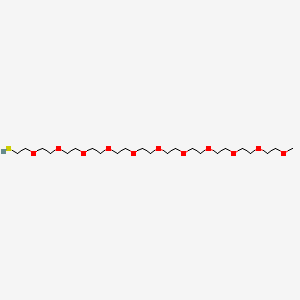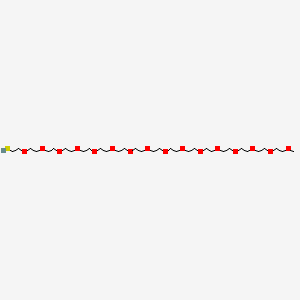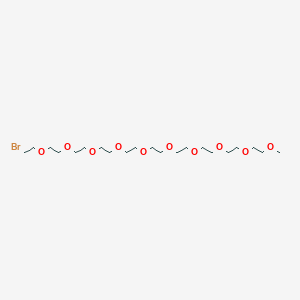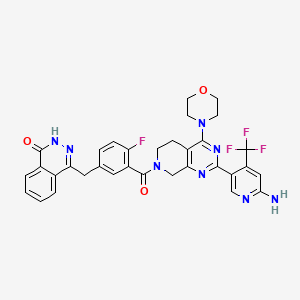
Parp/PI3K-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp/PI3K-IN-1 is a dual-target inhibitor that simultaneously inhibits the activities of poly ADP-ribose polymerase-1 (PARP-1) and phosphatidylinositol-3-kinase (PI3K). This compound has shown significant potential in cancer treatment due to its ability to overcome resistance to PARP-1 inhibitors by also targeting PI3K .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp/PI3K-IN-1 involves the design and combination of molecular structures that inhibit both PARP-1 and PI3K. The process typically starts with the synthesis of lead compounds, which are then modified to improve their solubility and inhibitory activity. The structures of the final compounds are confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the formation of pharmaceutically acceptable salts to improve the compound’s solubility and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions
Parp/PI3K-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Parp/PI3K-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Parp/PI3K-IN-1 exerts its effects by inhibiting the activities of both PARP-1 and PI3K. PARP-1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately causing cell death. PI3K is part of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting PI3K, this compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: A PARP-1 inhibitor used in cancer treatment.
Rucaparib: Another PARP-1 inhibitor with similar applications.
Niraparib: A PARP-1 inhibitor known for its use in ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in various cancers.
Uniqueness
Parp/PI3K-IN-1 is unique because it targets both PARP-1 and PI3K, providing a dual mechanism of action that can overcome resistance to PARP-1 inhibitors alone. This dual-target approach enhances its efficacy in treating cancers that have developed resistance to single-target therapies .
Propiedades
IUPAC Name |
4-[[3-[2-[6-amino-4-(trifluoromethyl)pyridin-3-yl]-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28F4N8O3/c34-25-6-5-18(14-26-19-3-1-2-4-20(19)31(46)43-42-26)13-22(25)32(47)45-8-7-21-27(17-45)40-29(41-30(21)44-9-11-48-12-10-44)23-16-39-28(38)15-24(23)33(35,36)37/h1-6,13,15-16H,7-12,14,17H2,(H2,38,39)(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDGVXNWJAUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28F4N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
